molecular formula C12H17BrClN B2554487 4-(4-Bromophenyl)-4-methylpiperidine hydrochloride CAS No. 1803608-16-3

4-(4-Bromophenyl)-4-methylpiperidine hydrochloride

Cat. No.: B2554487
CAS No.: 1803608-16-3
M. Wt: 290.63
InChI Key: KJKBLVJEYNLENN-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-4-methylpiperidine hydrochloride is a chemical compound of interest in organic synthesis and medicinal chemistry research. The compound features a piperidine ring, a common structural motif in pharmaceuticals, which is substituted with a methyl group and a 4-bromophenyl ring at the same carbon atom. The bromophenyl moiety makes this compound a versatile building block (synthon) for further chemical transformations, most notably via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to create more complex molecular architectures. The hydrochloride salt form typically offers improved stability and solubility for handling in various research applications. Piperidine and its derivatives are widely used in research, for instance, 4-methylpiperidine is recognized as an efficient reagent for Fmoc-group removal in solid-phase peptide synthesis (SPPS) . As a bromo-aromatic compound, it serves as a critical intermediate for exploring new chemical spaces in drug discovery and materials science. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Always refer to the Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

4-(4-bromophenyl)-4-methylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN.ClH/c1-12(6-8-14-9-7-12)10-2-4-11(13)5-3-10;/h2-5,14H,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJKBLVJEYNLENN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803608-16-3
Record name 4-(4-bromophenyl)-4-methylpiperidine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-4-methylpiperidine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-bromobenzaldehyde.

    Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with piperidine to form 4-(4-bromophenyl)piperidine.

    Methylation: The intermediate 4-(4-bromophenyl)piperidine is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield 4-(4-bromophenyl)-4-methylpiperidine.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-4-methylpiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-(4-Bromophenyl)-4-methylpiperidine hydrochloride is primarily investigated for its potential therapeutic applications. Notable areas of research include:

  • Cytochrome P450 Inhibition : This compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP2D6. This enzyme plays a crucial role in drug metabolism, affecting the pharmacokinetics of various therapeutic agents. The inhibition of CYP2D6 can lead to altered drug levels and potential drug-drug interactions, making this compound significant in pharmacological studies.
  • Neuroactive Properties : Research indicates that this compound may exhibit neuroactive properties, suggesting its potential use in treating neurological disorders. Its interaction with neurotransmitter systems could have implications for mood regulation and cognitive function.
  • Antimicrobial and Anticancer Activities : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, indicating its potential as a lead compound in cancer therapy . Additionally, its antimicrobial properties have been evaluated against various bacterial strains.

Organic Synthesis

In organic chemistry, this compound is utilized as a building block in the synthesis of more complex molecules. Its structural components allow for various chemical modifications, which are crucial for synthesizing analogs that may exhibit improved efficacy or reduced side effects .

Biological ActivityEffect/OutcomeReference
CYP2D6 InhibitionSignificant inhibition observed
Neuroactive PropertiesPotential effects on mood disorders
Anticancer ActivityInhibition of cancer cell growth

Several studies have evaluated the biological effects of this compound:

  • In Vitro Studies : Assays demonstrated that this compound effectively inhibits CYP2D6 activity, impacting drug metabolism pathways.
  • Anticancer Activity : A study highlighted the compound's potential to inhibit cell proliferation in various cancer types, including breast and liver cancers .

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-4-methylpiperidine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group and the piperidine ring play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a comparative analysis of 4-(4-Bromophenyl)-4-methylpiperidine hydrochloride and related compounds, focusing on structural features, physicochemical properties, and applications:

Compound Molecular Formula Molecular Weight Key Structural Differences Applications/Toxicity Source
4-(4-Bromophenyl)piperidine hydrochloride C₁₁H₁₅BrClN 276.60 g/mol Lacks methyl group at piperidine 4-position Intermediate in kinase inhibitor synthesis (e.g., )
4-(4-Bromophenyl)morpholine hydrochloride C₁₀H₁₂BrClNO 278.57 g/mol Morpholine ring (O atom) instead of piperidine Not specified; morpholine derivatives often used in drug design
1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid HCl C₁₃H₁₇BrClNO₂ 354.64 g/mol Carboxylic acid substituent at piperidine 4-position Potential bioactive scaffold (e.g., enzyme inhibitors)
4′‑Fluoro-4-(4-methylpiperidino)butyrophenone HCl C₁₆H₂₂FNO·ClH 299.85 g/mol Butyrophenone backbone with 4-methylpiperidine Neuroleptic agent (Buronil); teratogenic in rabbits (TDLo: 195 mg/kg)
2-(4-Bromo-phenyl)-piperidine hydrochloride C₁₁H₁₅BrClN 276.60 g/mol Bromophenyl at piperidine 2-position (vs. 4-position) Structural analog for receptor-binding studies

Key Observations :

  • Functional Group Impact: Carboxylic acid derivatives (e.g., ) exhibit higher polarity, reducing blood-brain barrier penetration compared to the non-polar bromophenyl-methylpiperidine structure .
  • Therapeutic Potential: The neuroleptic activity of 4-methylpiperidine-containing compounds () suggests that the target compound may share similar CNS applications, though toxicity profiles require further study .

Biological Activity

4-(4-Bromophenyl)-4-methylpiperidine hydrochloride is a chemical compound that has garnered interest in medicinal chemistry due to its unique structural features and biological activities. This compound consists of a piperidine ring substituted with a bromophenyl group and a methyl group, which contributes to its pharmacological properties. The following sections provide a detailed overview of its biological activity, including interaction with enzymes, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H16_{16}BrClN
  • Molecular Weight : Approximately 290.63 g/mol

The structure of this compound is characterized by:

  • A piperidine ring that enhances its ability to interact with biological targets.
  • A bromophenyl substituent that influences its pharmacokinetic properties.

Enzyme Inhibition

One of the notable biological activities of this compound is its role as an inhibitor of cytochrome P450 enzymes , particularly CYP2D6. This enzyme is crucial for the metabolism of many drugs, and its inhibition can lead to altered drug efficacy and toxicity profiles:

  • Cytochrome P450 2D6 Inhibition : This compound acts as a substrate for P-glycoprotein and inhibits CYP2D6, affecting the metabolism of various pharmaceuticals .

Neuroactive Properties

Research indicates that this compound may possess neuroactive properties , making it relevant in studies related to neurological disorders:

  • Potential Applications in Neurology : Its interaction with neurotransmitter systems suggests implications for mood disorders and cognitive functions .

The mechanism by which this compound exerts its biological effects involves:

  • Binding to specific molecular targets, including enzymes and receptors.
  • Modulating various biological pathways related to drug metabolism and neurotransmission.

Study on Drug Metabolism

A study highlighted the impact of this compound on drug metabolism through its inhibition of CYP2D6. This research has important implications for personalized medicine, as variations in CYP2D6 activity can significantly affect individual responses to drugs .

Cancer Therapy Potential

Recent advancements in piperidine derivatives have shown that compounds similar to this compound exhibit anticancer activity. For instance, modifications in the piperidine structure have led to enhanced cytotoxicity against specific cancer cell lines .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityKey Findings
4-(4-Bromophenyl)thiosemicarbazideAntibacterial activityIncreased activity compared to controls
Piperidine DerivativesAnticancer propertiesEnhanced cytotoxicity observed

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